

# palladium-catalyzed C-C bond formation with boronic acids

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## Compound of Interest

Compound Name: 6-Ethoxy-2-naphthaleneboronic acid

Cat. No.: B1587520

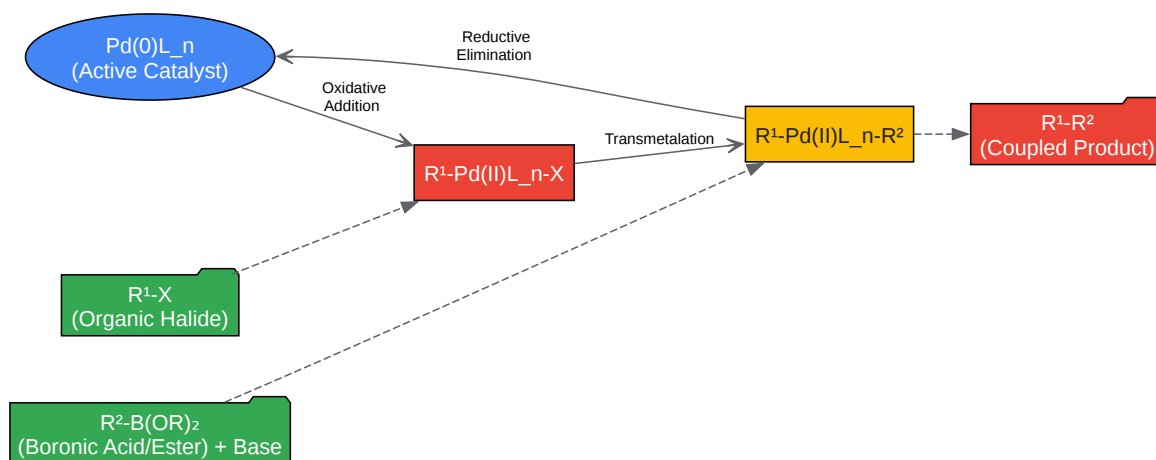
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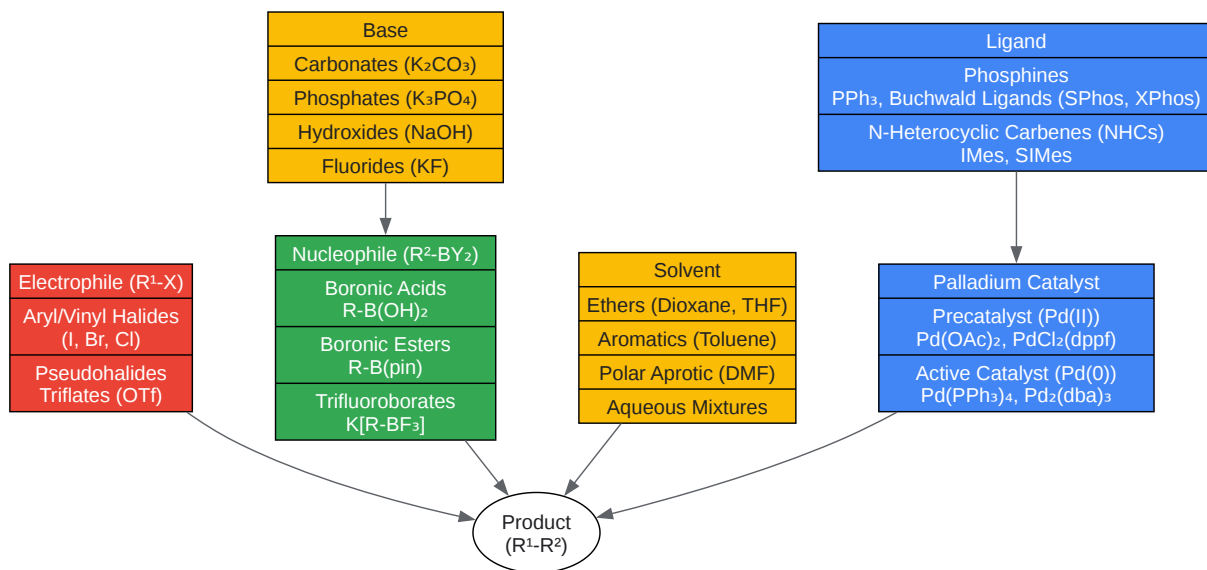
## The Core Mechanism: A Three-Step Catalytic Cycle

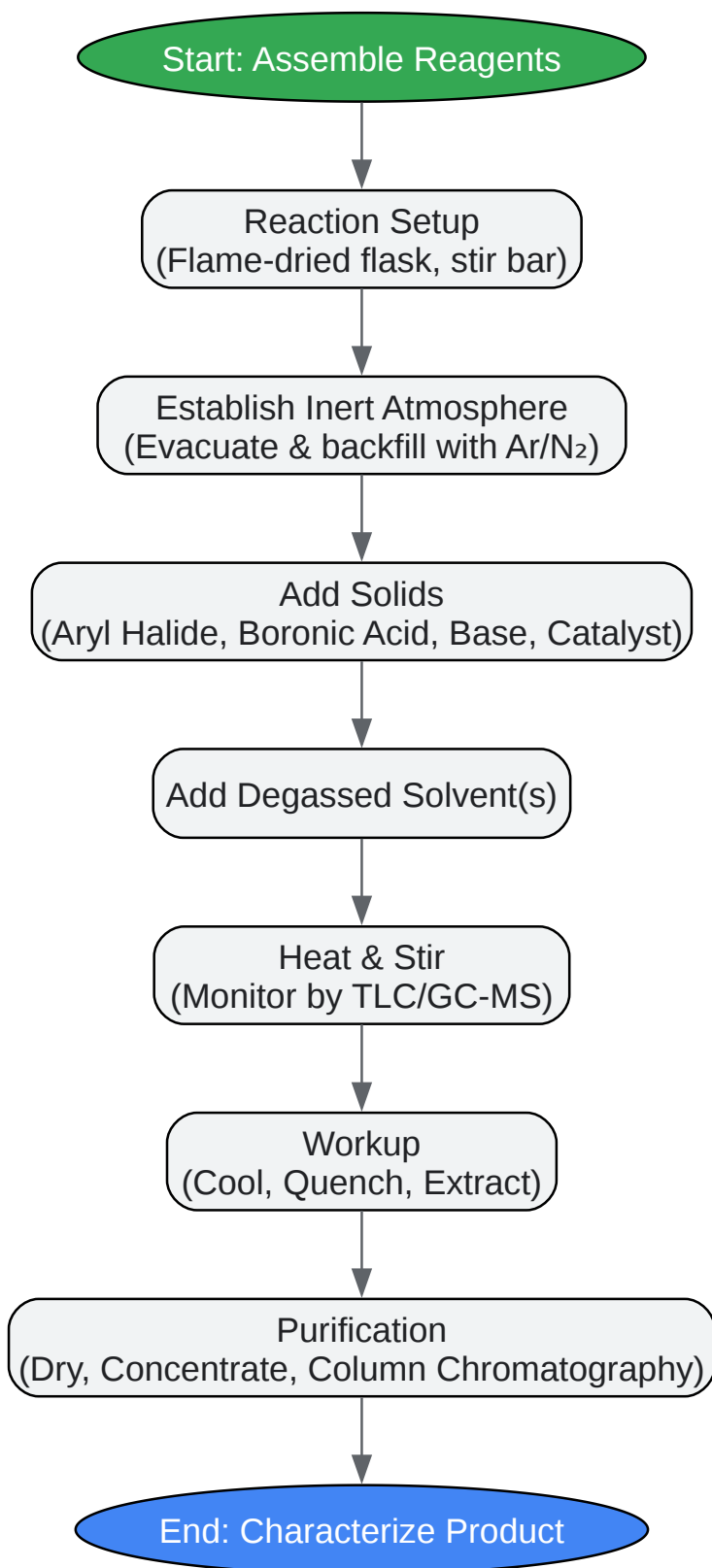
The power of the Suzuki-Miyaura coupling lies in a well-understood catalytic cycle centered on a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.<sup>[5]</sup> This cycle consists of three key elementary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.<sup>[4][6][7][8][9][10]</sup>

- **Oxidative Addition:** The cycle begins when the active Pd(0) catalyst inserts itself into the carbon-halogen (or carbon-pseudohalogen) bond of the electrophilic partner ( $R^1-X$ ). This step, which is often the rate-determining one, forms a square-planar Pd(II) intermediate.<sup>[2][5]</sup><sup>[6]</sup> The reactivity of the organic electrophile typically follows the trend:  $I > OTf$  (triflate)  $> Br >> Cl$ .<sup>[4]</sup>
- **Transmetalation:** This step involves the transfer of the organic moiety ( $R^2$ ) from the organoboron reagent to the Pd(II) center. A crucial aspect of this stage is the activation of the boronic acid by a base. The base converts the neutral boronic acid into a more nucleophilic anionic "ate" complex, which facilitates the transfer of the  $R^2$  group to the palladium, displacing a halide or other ligand.<sup>[4][11]</sup>
- **Reductive Elimination:** In the final step, the two organic fragments ( $R^1$  and  $R^2$ ) on the Pd(II) complex are coupled, forming the new C-C bond in the desired product ( $R^1-R^2$ ). This process

simultaneously reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, allowing it to re-enter the cycle.[4][6][7]







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